1-tert-butyl-1H-pyrazol-3-amine hydrochloride
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Overview
Description
1-tert-butyl-1H-pyrazol-3-amine hydrochloride is a chemical compound with the molecular formula C7H14ClN3 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms at adjacent positions
Mechanism of Action
Target of Action
It belongs to the class of organic compounds known as pyrazolo[3,4-d]pyrimidines , which are aromatic heterocyclic compounds containing a pyrazole ring fused to a pyrimidine ring . These compounds are known to interact with various biological targets, but the specific targets for this compound need further investigation.
Mode of Action
Compounds in the pyrazolo[3,4-d]pyrimidine class are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds and hydrophobic interactions .
Biochemical Pathways
Pyrazolo[3,4-d]pyrimidines are known to be involved in a wide range of biological processes, suggesting that they may affect multiple biochemical pathways .
Result of Action
Compounds in the pyrazolo[3,4-d]pyrimidine class are known to have diverse biological activities, suggesting that this compound may have multiple effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-butyl-1H-pyrazol-3-amine hydrochloride typically involves the cyclocondensation of acetylenic ketones with hydrazines. One common method includes the reaction of an α,β-ethylenic ketone with p-(4-(tert-butyl)phenyl) hydrazine using copper triflate and 1-butyl-3-methylimidazolium hexafluorophosphate as catalysts . The reaction is carried out in ethanol, providing the desired pyrazole derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of heterogeneous catalysts like Amberlyst-70, which is nontoxic, thermally stable, and cost-effective, is beneficial for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 1-tert-butyl-1H-pyrazol-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed: The major products formed from these reactions include various substituted pyrazoles, amine derivatives, and pyrazole oxides, depending on the reaction conditions and reagents used .
Scientific Research Applications
1-tert-butyl-1H-pyrazol-3-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor antagonists.
Industry: It is used in the synthesis of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
- 1-tert-butyl-1H-pyrazol-4-amine hydrochloride
- 3-tert-butyl-1-phenyl-1H-pyrazol-5-amine
- 1-tert-butyl-1H-pyrazol-3-amine
Uniqueness: 1-tert-butyl-1H-pyrazol-3-amine hydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific applications .
Properties
IUPAC Name |
1-tert-butylpyrazol-3-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3.ClH/c1-7(2,3)10-5-4-6(8)9-10;/h4-5H,1-3H3,(H2,8,9);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFOKZUKRDRIAPD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=CC(=N1)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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